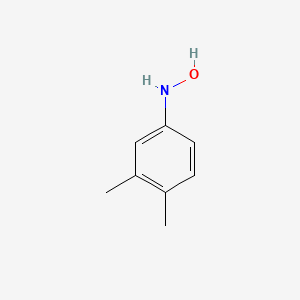
3,4-Dimethylphenylhydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylphenylhydroxylamine is an organic compound with the molecular formula C8H11NO It is a derivative of phenylhydroxylamine, where two methyl groups are substituted at the 3rd and 4th positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Dimethylphenylhydroxylamine can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethylnitrobenzene using reducing agents such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3,4-dimethylnitrobenzene using catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions. This method is preferred for its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dimethylphenylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dimethylbenzoquinone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can yield 3,4-dimethylaniline.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydroxylamine group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Iron powder, hydrochloric acid, palladium on carbon (Pd/C)
Substitution: Various electrophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 3,4-Dimethylbenzoquinone
Reduction: 3,4-Dimethylaniline
Substitution: Depends on the electrophile used
Aplicaciones Científicas De Investigación
3,4-Dimethylphenylhydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate the mechanisms of enzymatic reactions involving hydroxylamines.
Industry: Used in the production of antioxidants and stabilizers for polymers and other materials.
Mecanismo De Acción
The mechanism of action of 3,4-dimethylphenylhydroxylamine involves its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. The compound interacts with molecular targets such as enzymes and proteins, influencing their activity through redox modulation. This property makes it valuable in studying oxidative stress and related biological processes.
Comparación Con Compuestos Similares
3,4-Dimethoxyphenethylamine: An analogue where the hydroxyl groups are replaced with methoxy groups.
3,4-Dimethylaniline: A reduced form of 3,4-dimethylphenylhydroxylamine.
Phenylhydroxylamine: The parent compound without the methyl substitutions.
Uniqueness: this compound is unique due to the presence of methyl groups at the 3rd and 4th positions, which influence its chemical reactivity and biological activity. These substitutions can enhance its stability and modify its interaction with molecular targets compared to its analogues.
Propiedades
Número CAS |
43192-07-0 |
|---|---|
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(9-10)5-7(6)2/h3-5,9-10H,1-2H3 |
Clave InChI |
OMQHMQCZNLHYAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


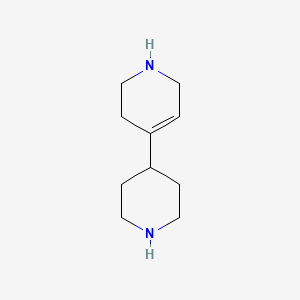
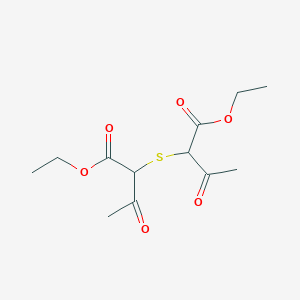

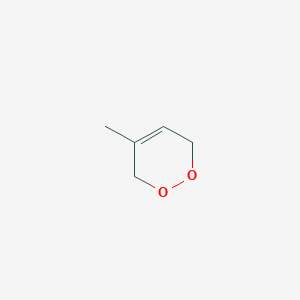
(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
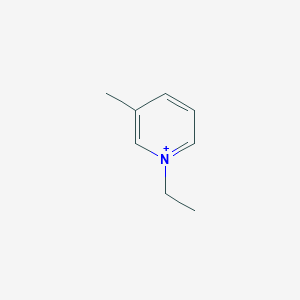
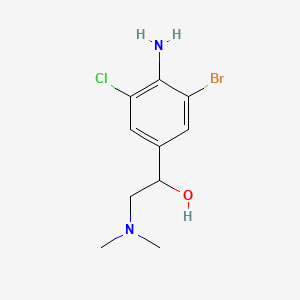
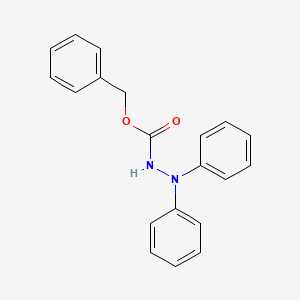
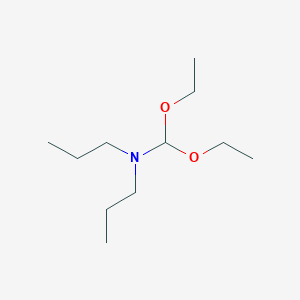
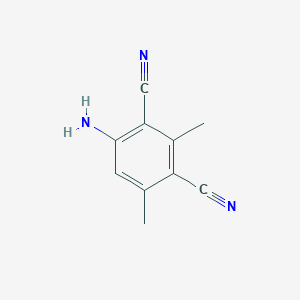
![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)
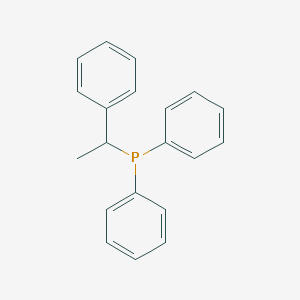
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
